

Clinical Trial Data Summary for Poziotinib in EGFRex20ins NSCLC

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Compound Focus: Poziotinib

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Trial / Study Name	Study Details (Phase, Population)	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Key Findings & Safety
ZENITH20-1 (Cohort 1) [1]	Phase 2, previously treated EGFRex20ins NSCLC (n=115)	14.8% (95% CI, 8.9 to 22.6)	4.2 months [2]	Did not meet its primary efficacy endpoint; high rate of grade 3 toxicities [1] [2].
ZENITH20-3 (Cohort 3) [2]	Phase 2, previously untreated EGFRex20ins NSCLC (n=79)	27.8% [2]	7.2 months [2]	Data from an earlier access program showed an ORR of 23% and mPFS of 5.6 months [3].
MD Anderson Phase II (n=50) [4] [5]	Phase 2, heavily pre-treated patients (94% had prior systemic therapy)	32% (Investigator), 31% (Independent Review)	5.5 months	Achieved primary endpoint; ORR was 46% in "near-loop" vs. 0% in "far-loop" insertions [4] [5].

Impact of Insertion Location on Efficacy

A critical finding from the research is that the location of the EGFR exon 20 insertion is a major determinant of response to **poziotinib** [4] [1] [5].

- **Near-loop vs. Far-loop Insertions:** Exon 20 insertions are categorized based on their position. **Near-loop** insertions (amino acids A767 to P772) are significantly more sensitive to **poziotinib** than **far-loop** insertions (amino acids H773 to C775) [4] [1] [5].
- **Clinical Evidence:** In the MD Anderson phase II trial, the confirmed ORR was **46%** in patients with near-loop insertions compared to **0%** in those with far-loop insertions ($p=0.0015$) [4] [5]. This was corroborated by the ZENITH20 trial, which showed greater mean tumor size reduction (-25.9% vs. -9.8%) and longer median PFS (11.1 vs. 3.5 months) for near-loop versus far-loop insertions [1].
- **Comparative TKI Sensitivity:** This location-dependent sensitivity is not uniform across all TKIs. While **poziotinib**, afatinib, and zipalertinib are more active in near-loop insertions, mobocertinib has shown similar activity in both near- and far-loop groups [1].

Safety and Tolerability Profile

The safety profile of **poziotinib** is characterized by predictable, on-target adverse events, which often require dose management [6] [3].

- **Common Adverse Events:** The most frequent side effects include **diarrhea, skin rash, stomatitis, paronychia, alopecia, xerostomia (dry mouth), and conjunctivitis** [6] [3].
- **Dose Management:** These adverse events, particularly skin rash and diarrhea, are often grade 3 or higher. This frequently leads to **dose interruptions or reductions** (e.g., from 16 mg to 12 mg daily) to improve long-term tolerability while maintaining efficacy [6] [3].

Mechanisms of Action and Resistance

Understanding **poziotinib**'s mechanism and potential resistance pathways is key for drug development.

- **Mechanism of Action:** **Poziotinib** is an irreversible, pan-HER tyrosine kinase inhibitor. Its relatively **small molecular size and flexibility** allow it to better fit into the sterically hindered ATP-binding pocket created by certain exon 20 insertion mutations, compared to earlier-generation TKIs [4].
- **Acquired Resistance Mechanisms:** Putative mechanisms of acquired resistance to **poziotinib** identified in studies include the emergence of the **EGFR T790M** mutation, **MET amplification**, and a

shift towards **Epithelial-to-Mesenchymal Transition (EMT)**, which are similar to resistance mechanisms seen with other EGFR TKIs [4] [5].

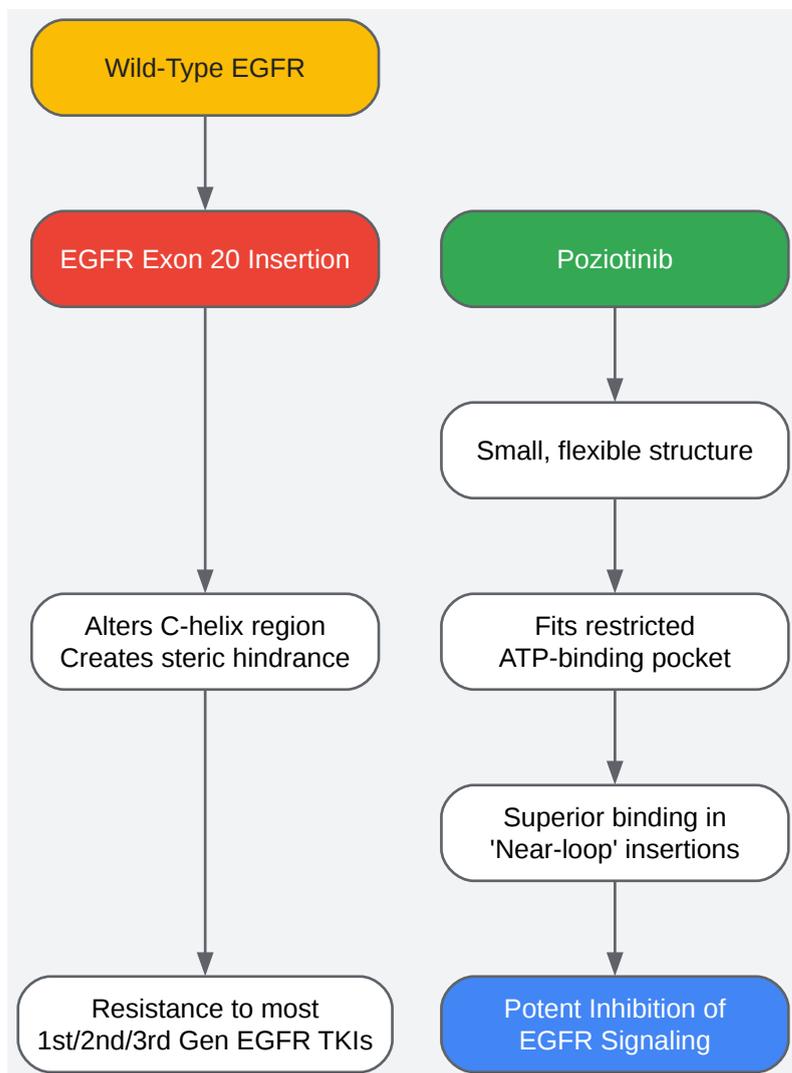
Experimental Protocols for Key Studies

For researchers designing similar studies, here are the core methodologies from the cited trials.

- **Phase II Clinical Trial Protocol (MD Anderson, NCT03066206) [4] [5]**
 - **Patient Population:** 50 patients with advanced NSCLC harboring EGFR exon 20 point mutations or insertions.
 - **Intervention: **Pozitotinib**** was administered at 16 mg orally, once daily, until disease progression.
 - **Primary Endpoint:** Confirmed Objective Response Rate (ORR) per RECIST 1.1.
 - **Statistical Plan:** A pre-defined ORR of 30% or greater was considered clinically meaningful.
- **Molecular Analysis of Insertion Location [4] [1]**
 - **Mutation Classification:** EGFR exon 20 insertion mutations were classified as "near-loop" (A767-P772) or "far-loop" (H773-R776) based on their amino acid position.
 - **Preclinical Modeling:** Sensitivity was tested in a panel of Ba/F3 cell lines expressing various near- and far-loop mutations against a panel of EGFR TKIs.
 - **Clinical Correlation:** Preclinical findings on location-dependent sensitivity were correlated with clinical response rates from the trial data.

EGFR Exon 20 Insertion and **Pozitotinib** Mechanism

The following diagram illustrates the structural mechanism by which EGFR exon 20 insertions cause resistance and how **pozitotinib** overcomes it, particularly for near-loop insertions.



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